molecular formula C16H20N4O2 B12404524 Cyp4A11/cyp4F2-IN-2

Cyp4A11/cyp4F2-IN-2

Cat. No.: B12404524
M. Wt: 300.36 g/mol
InChI Key: GNQGSUOEYQIORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyp4A11/cyp4F2-IN-2 is a potent and orally active dual inhibitor of cytochrome P450 4A11 and cytochrome P450 4F2. These enzymes are part of the cytochrome P450 superfamily, which plays a crucial role in the metabolism of various endogenous and exogenous compounds. This compound has shown potential in treating kidney diseases due to its ability to inhibit these specific enzymes .

Preparation Methods

The preparation of Cyp4A11/cyp4F2-IN-2 involves several steps. One method for preparing an in vivo formula includes the following steps:

Chemical Reactions Analysis

Cyp4A11/cyp4F2-IN-2 undergoes various chemical reactions, primarily involving oxidation. The cytochrome P450 enzymes, including cytochrome P450 4A11 and cytochrome P450 4F2, are known for catalyzing hydroxylation reactions. These enzymes mediate the metabolism of multiple fatty acids and their metabolites via the addition of a hydroxyl group to the omega or omega-1 carbon atom of the substrates . Common reagents used in these reactions include molecular oxygen and nicotinamide adenine dinucleotide phosphate (NADPH). The major products formed from these reactions are hydroxylated fatty acids, such as 20-hydroxyeicosatetraenoic acid (20-HETE) .

Scientific Research Applications

Cyp4A11/cyp4F2-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of cytochrome P450 enzymes and their role in fatty acid metabolism. In biology, it helps in understanding the metabolic pathways involving cytochrome P450 enzymes. In medicine, this compound has potential therapeutic applications in treating kidney diseases by inhibiting the production of 20-hydroxyeicosatetraenoic acid, which is involved in the regulation of blood pressure and sodium reabsorption . In the industry, it can be used in the development of new drugs targeting cytochrome P450 enzymes .

Mechanism of Action

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

1-[4-[[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxymethyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H20N4O2/c1-12(21)20-8-5-13(6-9-20)11-22-14-2-3-15(17-10-14)16-4-7-18-19-16/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,19)

InChI Key

GNQGSUOEYQIORN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)COC2=CN=C(C=C2)C3=CC=NN3

Origin of Product

United States

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